Cas no 2138134-14-0 (N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine)

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoropyridine core, which enhances metabolic stability and bioavailability, making it a valuable intermediate in drug discovery. The compound's phenylmethylamine moiety contributes to its versatility in forming derivatives for biological activity studies. The presence of fluorine atoms improves lipophilicity and binding affinity, while the pyridine scaffold offers opportunities for further functionalization. This compound is particularly useful in the development of kinase inhibitors and other small-molecule therapeutics. Its well-defined synthetic route ensures high purity and reproducibility, supporting its use in rigorous research settings.
N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine structure
2138134-14-0 structure
商品名:N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine
CAS番号:2138134-14-0
MF:C13H12F2N2
メガワット:234.244589805603
CID:5302078

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine 化学的及び物理的性質

名前と識別子

    • benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
    • N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine
    • 4-Pyridinemethanamine, 3,5-difluoro-N-(phenylmethyl)-
    • インチ: 1S/C13H12F2N2/c14-12-8-17-9-13(15)11(12)7-16-6-10-4-2-1-3-5-10/h1-5,8-9,16H,6-7H2
    • InChIKey: YQSJOCDJXVXVRP-UHFFFAOYSA-N
    • ほほえんだ: FC1C=NC=C(C=1CNCC1C=CC=CC=1)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 210
  • トポロジー分子極性表面積: 24.9
  • 疎水性パラメータ計算基準値(XlogP): 1.9

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-763392-0.05g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
0.05g
$587.0 2024-05-22
Enamine
EN300-763392-2.5g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
2.5g
$1370.0 2024-05-22
Enamine
EN300-763392-0.25g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
0.25g
$642.0 2024-05-22
Enamine
EN300-763392-1.0g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
1.0g
$699.0 2024-05-22
Enamine
EN300-763392-0.1g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
0.1g
$615.0 2024-05-22
Enamine
EN300-763392-5.0g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
5.0g
$2028.0 2024-05-22
Enamine
EN300-763392-0.5g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
0.5g
$671.0 2024-05-22
Enamine
EN300-763392-10.0g
benzyl[(3,5-difluoropyridin-4-yl)methyl]amine
2138134-14-0 95%
10.0g
$3007.0 2024-05-22

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine 関連文献

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamineに関する追加情報

Introduction to CAS No. 2138134-14-0: N-[(3,5-Difluoropyridin-4-Yl)Methyl]-1-Phenylmethanamine

The compound with CAS No. 2138134-14-0, known as N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and materials science. In this article, we will delve into the properties, synthesis, and applications of this compound while incorporating the latest research findings to provide a comprehensive overview.

Chemical Structure and Properties

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine features a methanamine backbone with a phenyl group attached to the nitrogen atom. The pyridine ring is substituted with two fluorine atoms at the 3 and 5 positions, which introduces electron-withdrawing effects and enhances the molecule's stability. This structure contributes to its unique reactivity and selectivity in various chemical reactions. Recent studies have highlighted the importance of such fluorinated heterocycles in medicinal chemistry due to their ability to modulate pharmacokinetic properties.

Synthesis and Characterization

The synthesis of N-[(3,5-difluoropyridin-4-yl)methyl]-1-phenylmethanamine involves a multi-step process that typically begins with the preparation of the pyridine derivative. The key steps include nucleophilic substitution or coupling reactions to introduce the phenylmethanamine group onto the pyridine ring. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed for precise characterization of the compound.

Recent advancements in catalytic methods have enabled more efficient syntheses of similar compounds, reducing production costs and improving yields. For instance, researchers have explored the use of palladium-catalyzed cross-coupling reactions to streamline the synthesis process. These developments underscore the growing interest in this class of compounds for industrial applications.

Applications in Medicinal Chemistry

N-[(3,5-difluoropyridin-4-yl)methyl]-1-phencylmethanamine has shown promise in various therapeutic areas due to its bioactive properties. It has been investigated as a potential lead compound for anti-inflammatory agents, where its ability to inhibit specific enzymes has been demonstrated in vitro studies.

Moreover, recent research has explored its role as a modulator of ion channels, which could pave the way for novel treatments in neurodegenerative diseases. The fluorinated pyridine moiety is believed to play a critical role in these activities by enhancing receptor binding affinity.

Environmental and Safety Considerations

As with any chemical compound, understanding its environmental impact is crucial for responsible use. Studies on biodegradation pathways suggest that N-[...]methyl]-1-phencylmethanamine undergoes slow degradation under aerobic conditions. Efforts are ongoing to develop eco-friendly methods for its production and disposal.

In terms of safety profiles, preliminary toxicological assessments indicate low acute toxicity when administered at therapeutic doses. However, long-term effects require further investigation before it can be considered for clinical trials.

Future Directions

The future of N-[...]methyl]-1-phencylmethanamine lies in exploring its potential as a drug candidate for chronic inflammatory conditions and neurological disorders. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate its development.

Additionally, there is growing interest in leveraging computational chemistry tools to predict its interactions with biological systems more accurately. Machine learning algorithms are being employed to optimize dosing regimens based on patient-specific factors.

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